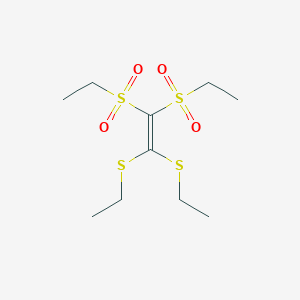
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene is an organic compound characterized by the presence of two ethanesulfonyl groups and two ethylsulfanyl groups attached to an ethene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene typically involves the following steps:
Formation of Ethanesulfonyl Chloride: Ethanesulfonyl chloride is prepared by reacting ethanesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of Ethylsulfanyl Ethene: Ethylsulfanyl ethene is synthesized by reacting ethene with ethanethiol in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of ethanesulfonyl chloride with ethylsulfanyl ethene in the presence of a suitable catalyst, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols, sulfides, and other reduced derivatives.
Substitution: Various substituted ethanesulfonyl and ethylsulfanyl derivatives.
科学的研究の応用
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene involves its interaction with molecular targets such as enzymes, proteins, and cellular membranes. The compound’s sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ethene backbone provides structural rigidity, allowing for specific interactions with target molecules.
類似化合物との比較
Similar Compounds
1,1-Di(ethanesulfonyl)ethene: Lacks the ethylsulfanyl groups, resulting in different chemical reactivity and applications.
2,2-Bis(ethylsulfanyl)ethene: Lacks the ethanesulfonyl groups, leading to distinct properties and uses.
1,1-Di(ethanesulfonyl)-2,2-dimethylethene: Contains methyl groups instead of ethylsulfanyl groups, affecting its chemical behavior and applications.
Uniqueness
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene is unique due to the presence of both ethanesulfonyl and ethylsulfanyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
90127-78-9 |
|---|---|
分子式 |
C10H20O4S4 |
分子量 |
332.5 g/mol |
IUPAC名 |
1,1-bis(ethylsulfanyl)-2,2-bis(ethylsulfonyl)ethene |
InChI |
InChI=1S/C10H20O4S4/c1-5-15-9(16-6-2)10(17(11,12)7-3)18(13,14)8-4/h5-8H2,1-4H3 |
InChIキー |
NWADLNRYALRZEV-UHFFFAOYSA-N |
正規SMILES |
CCSC(=C(S(=O)(=O)CC)S(=O)(=O)CC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



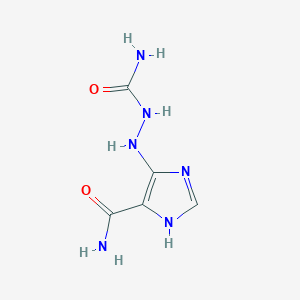

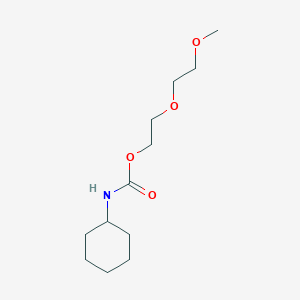
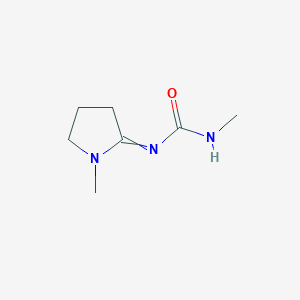

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
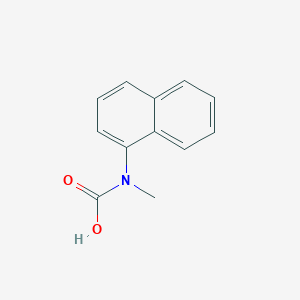
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
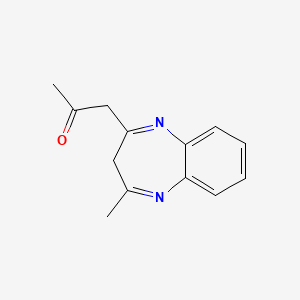
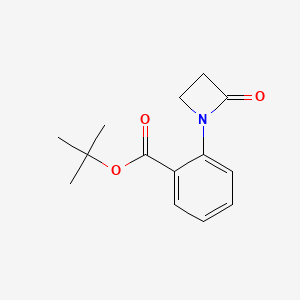
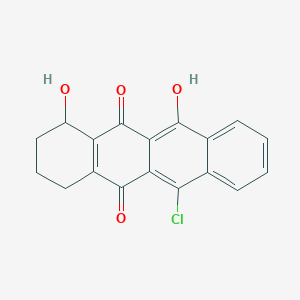

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
